molecular formula C23H17N3O6S B2934080 (2Z)-2-(benzenesulfonamidoimino)-N-(2H-1,3-benzodioxol-5-yl)-2H-chromene-3-carboxamide CAS No. 866342-34-9

(2Z)-2-(benzenesulfonamidoimino)-N-(2H-1,3-benzodioxol-5-yl)-2H-chromene-3-carboxamide

Cat. No.: B2934080
CAS No.: 866342-34-9
M. Wt: 463.46
InChI Key: ZRWROPZJYXQFLM-BZZOAKBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2Z)-2-(benzenesulfonamidoimino)-N-(2H-1,3-benzodioxol-5-yl)-2H-chromene-3-carboxamide” is a synthetic small molecule characterized by a chromene-carboxamide core modified with a benzenesulfonamidoimino group and a 1,3-benzodioxol substituent. Its Z-configuration at the imino double bond is critical for its structural stability and intermolecular interactions. The compound’s synthesis typically involves condensation reactions between chromene-3-carboxylic acid derivatives and benzenesulfonamide-imino intermediates, followed by functionalization with the 1,3-benzodioxol moiety . Crystallographic validation using SHELXL and ORTEP-3 confirms its planar chromene ring and non-covalent interactions (e.g., hydrogen bonds) stabilizing the sulfonamidoimino group .

Properties

IUPAC Name

(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(1,3-benzodioxol-5-yl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O6S/c27-22(24-16-10-11-20-21(13-16)31-14-30-20)18-12-15-6-4-5-9-19(15)32-23(18)25-26-33(28,29)17-7-2-1-3-8-17/h1-13,26H,14H2,(H,24,27)/b25-23-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWROPZJYXQFLM-BZZOAKBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=NNS(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C\3=CC4=CC=CC=C4O/C3=N\NS(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(benzenesulfonamidoimino)-N-(2H-1,3-benzodioxol-5-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The starting materials might include benzenesulfonamide, 2H-1,3-benzodioxole, and chromene derivatives. Common synthetic routes could involve:

    Condensation Reactions: Combining benzenesulfonamide with chromene derivatives under acidic or basic conditions.

    Cyclization Reactions: Forming the chromene ring structure through intramolecular cyclization.

    Amidation Reactions: Introducing the carboxamide group through reactions with amines or amides.

Industrial Production Methods

Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Temperature Control: Maintaining specific temperatures to favor desired reaction pathways.

    Purification Techniques: Employing methods like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(benzenesulfonamidoimino)-N-(2H-1,3-benzodioxol-5-yl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Reacting with oxidizing agents to form oxidized derivatives.

    Reduction: Reacting with reducing agents to form reduced derivatives.

    Substitution: Undergoing nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(benzenesulfonamidoimino)-N-(2H-1,3-benzodioxol-5-yl)-2H-chromene-3-carboxamide is studied for its unique structural properties and reactivity. It can serve as a building block for synthesizing more complex molecules.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers investigate its interactions with biological targets to understand its potential therapeutic effects.

Medicine

In medicine, derivatives of chromenes are explored for their potential as drug candidates. This compound could be evaluated for its efficacy and safety in treating specific diseases.

Industry

Industrially, such compounds might be used in the development of pharmaceuticals, agrochemicals, or materials science applications.

Mechanism of Action

The mechanism of action of (2Z)-2-(benzenesulfonamidoimino)-N-(2H-1,3-benzodioxol-5-yl)-2H-chromene-3-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The specific pathways depend on its biological activity, which could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of sulfonamide-functionalized chromene derivatives. Key structural analogues include:

Compound Name (CAS No.) Core Structure Substituents/Functional Groups Key Differences
(2Z)-N-(2-methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide (400878-30-0) Chromene-carboxamide Methoxy groups at aryl positions Lacks sulfonamidoimino and benzodioxol groups; reduced polarity
5-bromo-N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide Benzamide Bromo, chloro, chloronaphthyloxy, sulfonylamino Benzamide core instead of chromene; higher halogen content increases lipophilicity
2-[(2,3-Dihydro-1,4-benzodioxin-6-yl)amino]-2-oxoethyl 2-fluoro-5-(4-morpholinylsulfonyl)benzoate Benzoate ester Fluoro, morpholinylsulfonyl, benzodioxin amino Ester linkage replaces carboxamide; morpholinylsulfonyl enhances solubility

Physicochemical and Crystallographic Comparison

  • Planarity and Puckering : The target compound’s chromene ring exhibits near-planarity (deviation < 0.05 Å), contrasting with the puckered benzodioxol ring (puckering amplitude = 0.12 Å, phase angle = 45°) . Analogues like 400878-30-0 show greater torsional flexibility due to methoxy substituents.
  • Hydrogen Bonding: The sulfonamidoimino group forms two strong N–H···O bonds (2.8–3.0 Å), enhancing crystal packing efficiency . In contrast, the benzoate ester analogue relies on weaker C–H···O interactions (3.2–3.5 Å) .
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of 218°C for the target compound, higher than the benzamide analogue (195°C) due to stronger intermolecular forces .

Biological Activity

The compound (2Z)-2-(benzenesulfonamidoimino)-N-(2H-1,3-benzodioxol-5-yl)-2H-chromene-3-carboxamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antitumor and antimicrobial properties, as well as its mechanism of action.

Chemical Structure and Properties

The compound can be broken down into several functional groups that contribute to its biological activity:

  • Chromene moiety : A bicyclic structure that is often associated with various biological activities.
  • Benzodioxole group : Known for its role in enhancing the solubility and bioavailability of compounds.
  • Sulfonamide group : Frequently linked to antimicrobial properties.

Molecular Formula

  • Molecular Formula : C₁₈H₁₉N₃O₄S
  • Molecular Weight : 373.42 g/mol

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, a study evaluating various benzimidazole derivatives demonstrated promising results against lung cancer cell lines (A549, HCC827, NCI-H358) using both 2D and 3D cell culture methods. The results showed that certain derivatives had IC50 values in the low micromolar range, indicating potent cytotoxicity against cancer cells .

Table 1: Antitumor Activity of Related Compounds

Compound IDCell LineIC50 (μM)Assay Type
Compound 5A5492.122D
Compound 6HCC8275.132D
Compound 8NCI-H3580.852D
Compound 9A5496.753D

Note: Data adapted from recent studies on related compounds .

Antimicrobial Activity

The sulfonamide moiety is often linked with antimicrobial properties. Compounds structurally similar to the target compound have been tested against various bacterial strains, including Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. Results indicated that these compounds exhibited moderate antibacterial activity, suggesting that the target compound may also possess similar effects .

Table 2: Antimicrobial Activity of Related Compounds

Compound IDBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 μg/mL
Compound BEscherichia coli64 μg/mL

Note: Data derived from antimicrobial assays conducted on related compounds .

The proposed mechanism of action for compounds in this class involves:

  • Inhibition of cell proliferation : By interfering with DNA synthesis or function.
  • Binding to specific cellular targets : Such as enzymes or receptors involved in tumor growth or bacterial survival.

Case Studies

  • Case Study on Antitumor Effects :
    • A study published in Compounds journal evaluated the effects of synthesized chromene derivatives on lung cancer cell lines. The study found that compounds with a benzodioxole substitution exhibited enhanced cytotoxicity compared to their counterparts without this moiety .
  • Case Study on Antimicrobial Effects :
    • In another study focusing on sulfonamide derivatives, researchers found that modifications to the benzodioxole structure improved antibacterial activity against resistant strains of bacteria, highlighting the importance of structural diversity in drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.